Cas no 2408935-99-7 (Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)-)
Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)- Chemical and Physical Properties
Names and Identifiers
-
- (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol hydrochloride
- 2408935-99-7
- (3S)-3-Amino-3-(3-nitrophenyl)propan-1-ol;hydrochloride
- CS-0260182
- EN300-7465330
- Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)-
-
- Inchi: 1S/C9H12N2O3.ClH/c10-9(4-5-12)7-2-1-3-8(6-7)11(13)14;/h1-3,6,9,12H,4-5,10H2;1H/t9-;/m0./s1
- InChI Key: FHQGSEQBEIBHLR-FVGYRXGTSA-N
- SMILES: [C@H](C1C=CC=C(N(=O)=O)C=1)(N)CCO.Cl
Computed Properties
- Exact Mass: 232.0614700g/mol
- Monoisotopic Mass: 232.0614700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.1Ų
Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7465330-0.05g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
| Enamine | EN300-7465330-0.1g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
| Enamine | EN300-7465330-0.25g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
| Enamine | EN300-7465330-0.5g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 0.5g |
$824.0 | 2025-03-11 | |
| Enamine | EN300-7465330-1.0g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
| Enamine | EN300-7465330-2.5g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
| Enamine | EN300-7465330-5.0g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
| Enamine | EN300-7465330-10.0g |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-ol hydrochloride |
2408935-99-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
| 1PlusChem | 1P028UFG-50mg |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-olhydrochloride |
2408935-99-7 | 95% | 50mg |
$354.00 | 2024-05-22 | |
| 1PlusChem | 1P028UFG-100mg |
(3S)-3-amino-3-(3-nitrophenyl)propan-1-olhydrochloride |
2408935-99-7 | 95% | 100mg |
$515.00 | 2024-05-22 |
Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)- Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)-
Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)- (CAS No. 2408935-99-7): A Comprehensive Scientific Overview
In the realm of specialized organic compounds, Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)- (CAS 2408935-99-7) stands out as a chiral nitroamine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its stereospecific (γS)- configuration and hydrochloride salt form, has garnered attention for its unique structural features and applications in asymmetric synthesis. The presence of both γ-amino and 3-nitro functional groups on the benzene-propanol backbone enables versatile reactivity, making it a valuable intermediate in drug discovery pipelines.
Recent trends in AI-driven drug design and green chemistry have amplified interest in compounds like 2408935-99-7, particularly for their role in developing chiral catalysts and bioactive scaffolds. Researchers frequently search for "nitroamine derivatives in medicinal chemistry" or "stereoselective synthesis techniques," reflecting the compound's relevance to cutting-edge methodologies. Its hydrochloride (1:1) salt form enhances stability—a critical factor addressed in queries about "salt selection for API formulation."
The compound's benzenepropanol core structure aligns with current investigations into privileged structures—molecular frameworks frequently appearing in FDA-approved drugs. This connection answers common search queries such as "what are privileged structures in drug discovery?" Analytical studies using HPLC chiral separation and X-ray crystallography confirm the (γS)- configuration's purity, addressing industry concerns about "chiral purity validation methods."
From a synthetic perspective, CAS 2408935-99-7 exemplifies advancements in atom-economic nitration and stereocontrolled amination—topics trending in sustainable chemistry forums. Its 3-nitro group serves as a handle for further transformations, frequently discussed in "nitro reduction strategies" tutorials. The pharmaceutical industry's shift toward continuous flow processing has also spotlighted such intermediates for their compatibility with microreactor technology.
Environmental and safety profiles of γ-amino-3-nitro derivatives remain a hot topic, with search terms like "biodegradability of nitroaromatics" gaining traction. While 2408935-99-7 demonstrates improved water solubility due to its hydrochloride salt form, researchers emphasize proper laboratory handling protocols—addressing frequently asked questions about "best practices for handling amine salts."
Emerging applications in peptide mimetics and enzyme inhibitor design further elevate the compound's profile. Its amino-nitro motif appears in studies targeting neurotransmitter analogs, responding to searches about "nitrogen-containing CNS drug candidates." Patent analyses reveal growing IP activity around similar chiral benzenepropanols, particularly for kinase modulation—a trend reflected in "kinase inhibitor pharmacophores" search volumes.
In analytical characterization, techniques like chiral SFC (Supercritical Fluid Chromatography) and vibrational circular dichroism provide insights into the compound's absolute configuration, answering technical queries about "determining enantiopurity without crystallization." The nitro group's IR signature at ~1350 cm-1 serves as a diagnostic marker—a detail often sought in "FTIR interpretation of nitro compounds" discussions.
As regulatory agencies emphasize ICH Q11 guidelines, the defined stereochemistry of (γS)-Benzenepropanol derivatives meets stringent requirements for quality by design (QbD) principles. This aligns with pharmaceutical searches for "chiral building blocks with regulatory documentation." The compound's LogP predictions (balancing hydrophilic hydrochloride and hydrophobic aromatic moieties) make it a case study for "computational ADME modeling" webinars.
Future directions may explore its photophysical properties—given the nitro-aromatic system's potential in fluorescence probes—or its role in metal-organic frameworks (MOFs) for catalytic applications. These possibilities respond to growing interest in "multifunctional organic materials" and "nitro compounds in energy storage," positioning CAS 2408935-99-7 at the intersection of diverse scientific frontiers.
2408935-99-7 (Benzenepropanol, γ-amino-3-nitro-, hydrochloride (1:1), (γS)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)